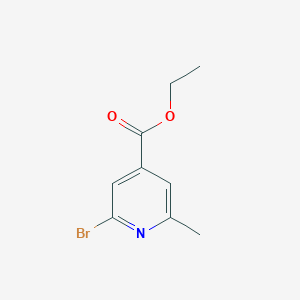

Ethyl 2-bromo-6-methylisonicotinate

Description

Ethyl 2-bromo-6-methylisonicotinate is a halogenated pyridine derivative characterized by a bromine atom at position 2, a methyl group at position 6, and an ethyl ester moiety. This compound is structurally significant in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

ethyl 2-bromo-6-methylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3 |

InChI Key |

COYYSMAYSSRSFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-6-methylisonicotinate can be synthesized through several methods. One common approach involves the bromination of 6-methylisonicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step is usually carried out under acidic conditions using sulfuric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-methylisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding 2-amino or 2-hydroxy derivatives.

Oxidation Reactions: Oxidation can yield products like 2-bromo-6-methylisonicotinic acid

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products:

Substitution: 2-azido-6-methylisonicotinate, 2-thiocyanato-6-methylisonicotinate.

Reduction: 2-amino-6-methylisonicotinate, 2-hydroxy-6-methylisonicotinate.

Oxidation: 2-bromo-6-methylisonicotinic acid

Scientific Research Applications

Ethyl 2-bromo-6-methylisonicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-methylisonicotinate is primarily related to its ability to undergo substitution and reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially leading to biological activity. The exact molecular pathways and targets depend on the specific derivatives formed from these reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Halogens : Bromine at C2 is conserved across analogs, but substituents at C6 (e.g., Cl, F, CH₃) modulate electronic and steric properties. For instance, fluorine in Methyl 2-bromo-6-fluoroisonicotinate enhances metabolic stability , while chlorine in Ethyl 2-bromo-6-chloronicotinate increases reactivity in substitution reactions .

- Ester Groups : Ethyl esters (e.g., in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) confer higher lipophilicity compared to methyl esters, influencing solubility and bioavailability .

Functional Group Impact :

- The hydroxyl group in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate introduces hydrogen-bonding capability, making it suitable for targeting polar binding pockets in enzymes .

- Methyl 2-bromo-6-methylnicotinate’s lower molecular weight (~230 g/mol) may enhance diffusion across biological membranes compared to ethyl analogs .

Synthetic Utility :

- Ethyl 2-bromo-6-chloronicotinate’s dual halogenation (Br and Cl) positions it as a versatile intermediate for sequential functionalization .

- Methyl/ethyl ester variations allow tunability in reaction conditions (e.g., saponification rates or stability under acidic/basic environments).

Research Findings and Limitations

- Bioactivity: While ethyl acetate extracts of spices (e.g., turmeric, ginger) contain bioactive compounds , direct evidence linking this compound to bioactivity is absent in the provided data.

- Data Gaps : The exact physicochemical data (e.g., melting point, solubility) for this compound are inferred from analogs. Experimental validation is required for precise characterization.

Biological Activity

Ethyl 2-bromo-6-methylisonicotinate (CAS Number: 25462-90-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 244.085 g/mol

- LogP : 2.32920

- PSA (Polar Surface Area) : 39.190 Ų

This compound exhibits various biological activities, primarily attributed to its structural characteristics which allow it to interact with biological targets. The following mechanisms have been noted:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Antimicrobial Activity : There is evidence indicating that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis (programmed cell death) in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Table 2: In Vitro Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.